PI3K p110alpha Inhibition: A Case of Mistaken Identity
A database entry in BindingDB (BDBM207234) reported an IC50 of 35 nM for inhibition of PI3K p110alpha, and this data was initially associated with the compound identifier 'US9260439, 211' [1]. A subsequent cross-reference with PubChem reveals that 'US9260439, 211' corresponds to a structurally distinct and much more complex compound, '1-[(3R)-3-[4-(2-aminopyrimidin-5-yl)-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl]-3-methylpyrrolidin-1-yl]ethanone' (MW 424.5) [2]. The target compound, 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine (MW 164.2) , is not the subject of this assay. Therefore, no valid quantitative activity data exists for the target compound in this context.
| Evidence Dimension | In vitro target inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Attributed compound (US9260439, 211): IC50 = 35 nM vs. PI3K p110alpha [1] |
| Quantified Difference | Not applicable; data belongs to a different compound. |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells [1] |
Why This Matters
This finding underscores the critical importance of verifying chemical structures when using public bioactivity databases. Any procurement decision based on this misattributed data would be scientifically invalid.
- [1] BindingDB. (n.d.). BDBM207234 US9260439, 211. Affinity Data for PI3K p110alpha. View Source
- [2] PubChem. (2016). 1-[(3R)-3-[4-(2-aminopyrimidin-5-yl)-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl]-3-methylpyrrolidin-1-yl]ethanone. Compound Summary. View Source
